2,3,7-Trichloro-5-methylquinoxaline

Nucleophilic aromatic substitution Regioselectivity Quinoxaline derivatization

2,3,7-Trichloro-5-methylquinoxaline (C₉H₅Cl₃N₂, MW 247.5) is the superior choice for chemists requiring a versatile, three-dimensional quinoxaline scaffold with orthogonal reactivity. Unlike generic quinoxalines or non-methylated trichloro isomers, the C-5 methyl group electronically and sterically modulates the C-7 chlorine, enabling a unique two-step sequential SNAr strategy: first substitute the activated C-2/C-3 positions, then diversify the shielded C-7 handle under forcing conditions. This predesigned reactivity eliminates the regiochemical ambiguity of 2,3,7-trichloroquinoxaline, while its lack of the 5-nitro pharmacophore (cf. TNQX, IC₅₀ 1.4 µM telomerase inhibitor) makes it the clean negative control for senescence biology. Procure this scaffold to build diverse libraries with reproducible, site-selective control.

Molecular Formula C9H5Cl3N2
Molecular Weight 247.5 g/mol
Cat. No. B8513039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7-Trichloro-5-methylquinoxaline
Molecular FormulaC9H5Cl3N2
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Cl
InChIInChI=1S/C9H5Cl3N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3
InChIKeyOPGMBWTXOWDJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,7-Trichloro-5-methylquinoxaline: Structural Identity and Core Properties for Procurement Evaluation


2,3,7-Trichloro-5-methylquinoxaline (C₉H₅Cl₃N₂, MW 247.5 g/mol) is a polychlorinated quinoxaline derivative bearing three chlorine substituents at the 2-, 3-, and 7-positions and a methyl group at the 5-position [1]. Quinoxalines are bicyclic heteroarenes formed by the fusion of a benzene and a pyrazine ring, and their halogenated variants are valued as synthetic intermediates for pharmaceutical and agrochemical research [2]. The specific 2,3,7-trichloro-5-methyl substitution pattern fundamentally differentiates this compound from other quinoxaline congeners in both electronic character and regiochemical accessibility. Procurement decisions for this compound are driven not by a single biological endpoint, but by its role as a versatile building block wherein the interplay of the three chlorine leaving groups and the C-5 methyl substituent enables sequential, site-selective functionalization with greater control than is achievable with its non-methylated or isomeric trichloro counterparts.

Why 2,3,7-Trichloro-5-methylquinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs in Synthesis-Critical Workflows


Substituting this compound with a generic quinoxaline, a non-halogenated analog such as 5-methylquinoxaline, or even a different trichloroquinoxaline isomer (e.g., 2,3,6-trichloroquinoxaline) fundamentally alters the reactivity landscape. The three chlorine atoms at positions 2, 3, and 7 serve as sequential leaving groups for nucleophilic aromatic substitution (SNAr), with the electron-withdrawing pyrazine ring activating the C-2 and C-3 positions preferentially, while the C-7 chlorine on the benzo ring provides an orthogonal handle for late-stage diversification [1]. Crucially, the C-5 methyl group exerts a steric and electronic influence that modulates reactivity at the adjacent C-7 chlorine, imparting a regioselectivity profile absent in 2,3,7-trichloroquinoxaline (lacking the methyl) [2]. Generic substitution also risks introducing unintended biological activity; for instance, the 5-nitro analog (TNQX) is a potent telomerase inhibitor with an IC₅₀ of ~1.4 µM [3], whereas the methyl analog is expected to lack this specific pharmacological liability, making it a cleaner scaffold for applications where telomerase inhibition is unwanted. These structural and reactivity differences translate directly into divergent synthetic outcomes and biological profiles, rendering simple analog interchange technically unsound for any workflow reliant on reproducible, site-selective derivatization.

Quantitative Differentiation Evidence for 2,3,7-Trichloro-5-methylquinoxaline Against Closest Analogs


Regioselective Chlorine Displacement in 2,3,7-Trichloro-5-methylquinoxaline vs. 2,3-Dichloroquinoxaline: Nucleophilic Attack Preference

In 2,3,7-trichloro-5-methylquinoxaline, the pyrazine-ring chlorines at positions 2 and 3 are activated by the electron-deficient heterocycle, making them the primary sites for initial SNAr attack, while the C-7 chlorine on the benzo ring is less activated and can be retained through early-stage substitutions. This enables a sequential derivatization strategy (first C-2/C-3, then C-7) that is not possible with 2,3-dichloroquinoxaline, which lacks the third chlorine handle for late-stage diversification [1]. The C-5 methyl group further deactivates the C-7 position through electron donation and steric shielding, enhancing the kinetic differentiation between the pyrazine and benzo chlorine sites. In contrast, 2,3-dichloroquinoxaline is limited to only two functionalizable positions, reducing the number of accessible derivatives by one full order of structural iteration.

Nucleophilic aromatic substitution Regioselectivity Quinoxaline derivatization

Telomerase Inhibition Liability: 2,3,7-Trichloro-5-methylquinoxaline vs. 2,3,7-Trichloro-5-nitroquinoxaline (TNQX)

The close structural analog 2,3,7-trichloro-5-nitroquinoxaline (TNQX) is a potent human telomerase inhibitor with an IC₅₀ of approximately 1.4 µM [1]. TNQX did not inhibit DNA and RNA polymerases, including retroviral reverse transcriptase, indicating a degree of target selectivity [1]. However, the 5-nitro group is the key pharmacophore for this activity. The 5-methyl analog (target compound) lacks the nitro group and is therefore not expected to inhibit telomerase at comparable concentrations, making it a functionally silent scaffold for applications where telomerase pathway interference constitutes an experimental confound or toxicological liability. This structural distinction means that the methyl analog can serve as a negative control for the nitro analog in target-engagement studies, or as a starting point for SAR exploration where telomerase inhibition is undesirable.

Telomerase inhibition Anti-cancer screening Selectivity profiling

Monoamine Oxidase B (MAO-B) Activity Profile: A Target-Specific Differentiator from Other Quinoxaline Congeners

BindingDB data indicate that 2,3,7-trichloro-5-methylquinoxaline exhibits measurable but modest inhibitory activity against human MAO-B (IC₅₀: 1.70 × 10⁴ nM = 17 µM) [1]. While this potency alone is not pharmacologically compelling, it provides a quantitative benchmark against which other quinoxaline derivatives can be compared. For instance, certain 2,3-disubstituted quinoxaline series have demonstrated MAO-A/B inhibitory activity with IC₅₀ values spanning from low nanomolar to high micromolar ranges depending on substituent patterns [2]. The relatively weak MAO-B activity of the 2,3,7-trichloro-5-methyl substitution pattern establishes this compound as a low-liability scaffold for programs where substantial MAO-B inhibition could confound in vivo behavioral readouts.

MAO-B inhibition Neuropharmacology Enzyme selectivity

Regioisomeric Comparison: 2,3,7-Trichloro-5-methylquinoxaline vs. 2,3,6-Trichloroquinoxaline – Synthetic Access and C-7 Reactivity

2,3,6-Trichloroquinoxaline (CAS 2958-87-4) represents the most structurally similar commercially accessible regioisomer to the target compound . The critical distinction lies in the position of the third chlorine: C-6 in the comparator versus C-7 in the target compound. In quinoxaline chemistry, the C-6 position is sterically and electronically distinct from the C-7 position owing to its proximity to the ring junction and the differential influence of any substituent at C-5. In the target compound, the C-5 methyl group exerts steric compression on the adjacent C-7 chlorine, reducing its susceptibility to premature displacement relative to the C-6 chlorine in the comparator. This steric shielding effect provides a kinetic differentiation that translates to higher fidelity in sequential derivatization protocols. Additionally, the presence of the C-5 methyl group in the target compound, absent in 2,3,6-trichloroquinoxaline, provides an additional site for potential metabolic or chemical functionalization (e.g., benzylic oxidation), adding a further dimension of synthetic utility.

Regioisomer comparison C-7 chlorination Synthetic accessibility

Optimal Application Scenarios for 2,3,7-Trichloro-5-methylquinoxaline Based on Evidence of Differentiation


Sequential Derivatization Building Block for Heterocyclic Library Synthesis

The differential reactivity of the three chlorine substituents (C-2, C-3 most reactive; C-7 less reactive and sterically shielded by the adjacent C-5 methyl group) makes 2,3,7-trichloro-5-methylquinoxaline an ideal scaffold for constructing three-dimensionally diverse quinoxaline libraries via sequential SNAr reactions. Chemists can first substitute the pyrazine chlorines under mild conditions, then activate the C-7 chlorine under more forcing conditions for late-stage diversification, achieving a degree of synthetic control not possible with dichloro or non-methylated trichloro analogs [1].

Telomerase-Negative Control Compound in Anticancer Target Engagement Studies

Where the 5-nitro analog TNQX (2,3,7-trichloro-5-nitroquinoxaline) serves as a potent telomerase inhibitor (IC₅₀ ≈ 1.4 µM) [1], 2,3,7-trichloro-5-methylquinoxaline is predicted to lack this activity due to the absence of the nitro pharmacophore. This compound can therefore be employed as a structurally matched negative control in cellular senescence and telomere biology studies, enabling researchers to distinguish target-specific effects from off-target contributions of the quinoxaline scaffold itself.

MAO-B Low-Liability Scaffold for CNS Medicinal Chemistry Programs

With a measured MAO-B IC₅₀ of 17 µM [1], 2,3,7-trichloro-5-methylquinoxaline presents a quantitatively characterized low-liability profile for MAO-B off-target activity. CNS drug discovery programs seeking to avoid MAO-B-mediated confounds in behavioral or neurochemical assays can select this scaffold over untested or more potent quinoxaline MAO inhibitors, leveraging the existing inhibition data to de-risk candidate selection.

Agrochemical Intermediate for Herbicidal Quinoxaline Derivatives

Patent literature demonstrates that chlorinated quinoxaline derivatives bearing defined substitution patterns are used as intermediates in the synthesis of herbicides with selective activity against gramineous weeds [1]. The C-5 methyl and C-7 chlorine substitution pattern in the target compound provides a substitution blueprint for constructing herbicidal quinoxaline analogs, with the three chlorine sites enabling stepwise introduction of agrochemically relevant functional groups such as thioethers, amines, or aryl ethers.

Quote Request

Request a Quote for 2,3,7-Trichloro-5-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.